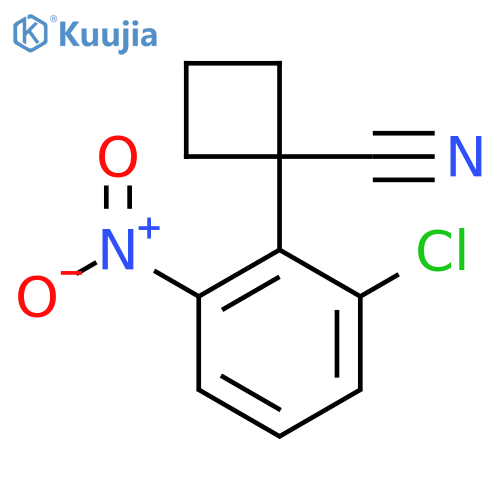

Cas no 1875731-80-8 (1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile)

1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile

- EN300-1968789

- 1875731-80-8

- 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile

-

- インチ: 1S/C11H9ClN2O2/c12-8-3-1-4-9(14(15)16)10(8)11(7-13)5-2-6-11/h1,3-4H,2,5-6H2

- InChIKey: GPAPIJYEQRRIQC-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC(=C1C1(C#N)CCC1)[N+](=O)[O-]

計算された属性

- 精确分子量: 236.0352552g/mol

- 同位素质量: 236.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 340

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- XLogP3: 2.9

1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968789-0.05g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-0.25g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-0.1g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-5g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-1.0g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1968789-10g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-1g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-0.5g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-1968789-5.0g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1968789-2.5g |

1-(2-chloro-6-nitrophenyl)cyclobutane-1-carbonitrile |

1875731-80-8 | 2.5g |

$1650.0 | 2023-09-16 |

1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile 関連文献

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 1875731-80-8)

1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 1875731-80-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a cyclobutane core substituted with a nitrile group and a nitro-substituted chlorophenyl moiety, exhibits unique structural and chemical properties that make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile consists of a cyclobutane ring connected to a phenyl ring via an amide linkage, with the phenyl ring bearing both a chlorine atom at the 2-position and a nitro group at the 6-position. This particular arrangement imparts distinct electronic and steric characteristics to the molecule, which can be exploited in designing novel therapeutic agents.

In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The cyclobutane scaffold, in particular, has been extensively studied for its potential in modulating various biological targets. The presence of both electron-withdrawing groups (such as the nitrile and nitro groups) and an electron-donating chlorine atom in 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile creates a complex interplay of electronic effects that can influence its interactions with biological receptors.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The cyclobutane ring can serve as a rigid scaffold, providing stability to the overall structure, while the substituents on the phenyl ring can be tailored to target specific biological pathways. For instance, studies have shown that nitroaromatic compounds can exhibit potent activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation and survival.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. By leveraging molecular modeling techniques, scientists have been able to identify promising candidates like 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile for further investigation. These computational methods have not only sped up the drug discovery process but also allowed for the optimization of molecular properties such as solubility, bioavailability, and metabolic stability.

The synthesis of 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile presents several challenges due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the cyclobutane ring and introducing the desired substituents onto the phenyl ring.

Once synthesized, 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile can be subjected to various biochemical assays to evaluate its potential therapeutic effects. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity and proliferation, and interaction studies with specific biological targets such as kinases or transcription factors. The results from these studies will provide valuable insights into the compound's mechanism of action and its potential as a lead compound for drug development.

The field of medicinal chemistry is constantly evolving, with new discoveries being made at a rapid pace. The development of 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile is emblematic of this progress, showcasing how structural modifications can lead to novel compounds with exciting therapeutic potential. As research continues, it is likely that more derivatives of this compound will be synthesized and evaluated, further expanding our understanding of its capabilities.

In conclusion, 1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 1875731-80-8) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As scientists continue to explore its properties and applications, this compound is poised to play an important role in future drug development efforts.

1875731-80-8 (1-(2-Chloro-6-nitrophenyl)cyclobutane-1-carbonitrile) Related Products

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)

- 1215771-91-7(3-(benzenesulfonyl)-N-(1-hydroxycyclopentyl)methylpropanamide)

- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)

- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)

- 2228584-53-8(methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)

- 1721-51-3(D-alpha-Tocotrienol)

- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)